
tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate typically involves multiple steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring can be synthesized through hydrogenation of benzene or by cyclization of appropriate precursors.
Introduction of the hydroxymethyl group: This can be achieved through hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Attachment of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions, typically using tert-butyl chloride and a strong base.
Formation of the carbamate: The final step involves the reaction of the intermediate with isopropyl isocyanate to form the carbamate functional group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can undergo substitution reactions, often facilitated by strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: The compound can act as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.
Protein Modification: Can be used to modify proteins through carbamate formation.
Medicine
Drug Development:
Prodrug Design: The carbamate group can be used to design prodrugs that release active compounds in vivo.
Industry
Materials Science: Used in the synthesis of polymers and other advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyl and cyclohexyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Lacks the cyclohexyl and hydroxymethyl groups.
Cyclohexyl carbamate: Lacks the tert-butyl and hydroxymethyl groups.
Isopropyl carbamate: Lacks the tert-butyl, cyclohexyl, and hydroxymethyl groups.
Uniqueness
tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not found in simpler carbamates. The presence of the hydroxymethyl group allows for further functionalization, while the cyclohexyl ring provides structural rigidity.
Eigenschaften
Molekularformel |
C16H31NO3 |
|---|---|
Molekulargewicht |
285.42 g/mol |
IUPAC-Name |
tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H31NO3/c1-12(2)17(15(19)20-16(3,4)5)10-13-6-8-14(11-18)9-7-13/h12-14,18H,6-11H2,1-5H3 |
InChI-Schlüssel |
MKRHRGLARFFFLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1CCC(CC1)CO)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)

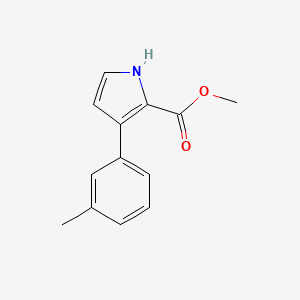
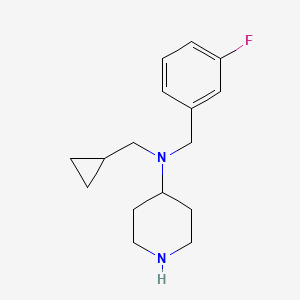
![tert-butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B13717867.png)
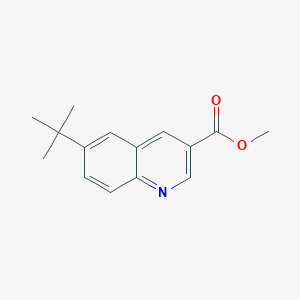
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)

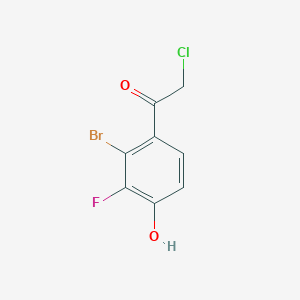
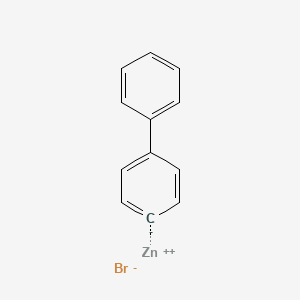
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)
